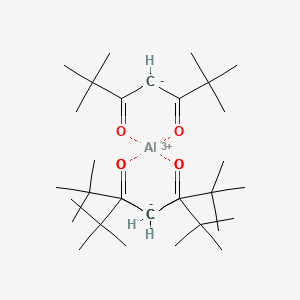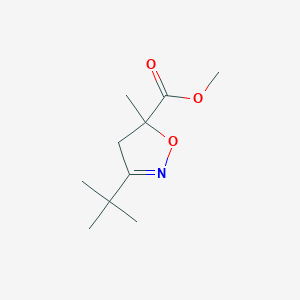![molecular formula C9H16N4 B12978126 N5,N5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B12978126.png)
N5,N5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5,N5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,5-diamine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazole family, which is known for its significant role in medicinal chemistry due to its biological activity and structural diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Two principal synthetic routes have been reported for the preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives:
Hydrogenation of Pyrazolo[1,5-a]pyridines: This method involves the hydrogenation of pyrazolo[1,5-a]pyridines to produce the desired tetrahydropyrazolo[1,5-a]pyridine derivatives.
1,3-Dipolar Cycloaddition: This route involves the cycloaddition of a bicyclic sydnone to propargylic acid derivatives, followed by further conversion to the corresponding diamides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N5,N5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazolo[1,5-a]pyridine compounds .
Scientific Research Applications
N5,N5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,5-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of biologically active compounds, including potential drug candidates.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: This compound shares a similar core structure and is used in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidine: Another related compound with applications in drug development.
Uniqueness
N5,N5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-N,5-N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,5-diamine |
InChI |
InChI=1S/C9H16N4/c1-12(2)7-3-4-13-9(5-7)8(10)6-11-13/h6-7H,3-5,10H2,1-2H3 |
InChI Key |
VKZKXGWWEWUAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN2C(=C(C=N2)N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12978043.png)
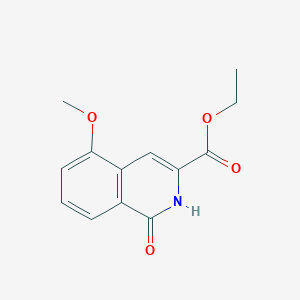
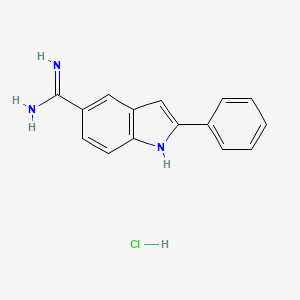


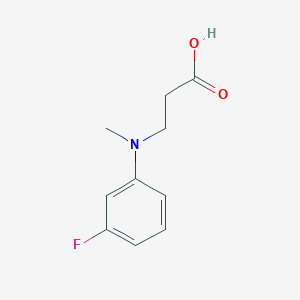
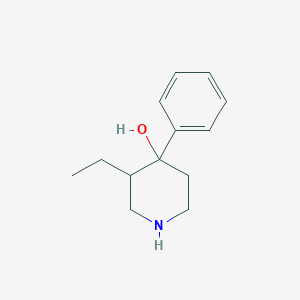
![(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B12978085.png)
![3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12978095.png)
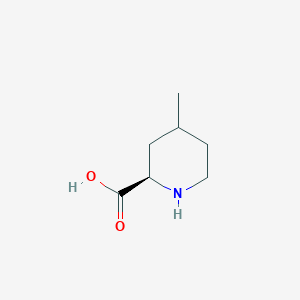
![3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12978112.png)
